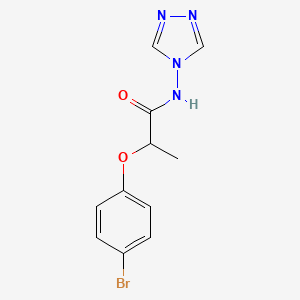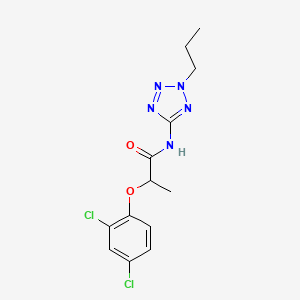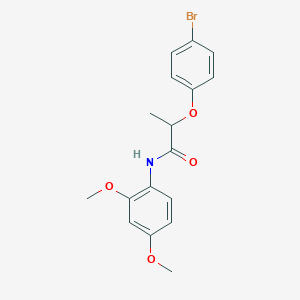![molecular formula C12H19BrN2O2S B4111322 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)
4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide
説明
4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential for use in drug development. BDBS is a sulfonamide derivative and belongs to the class of arylsulfonamides.
作用機序
4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is necessary for many physiological processes. The inhibition of CA enzymes leads to a decrease in the production of cerebrospinal fluid, which is important in the treatment of glaucoma.
Biochemical and Physiological Effects
4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has been shown to have anticonvulsant and analgesic properties in animal studies. The compound has also been shown to have a neuroprotective effect in rats with traumatic brain injury. 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has been found to have a low toxicity profile, making it a promising candidate for drug development.
実験室実験の利点と制限
4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has several advantages for lab experiments. The compound has a high purity and stability, making it easy to handle and store. 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has also been shown to have a low toxicity profile, which is important for in vitro and in vivo studies. However, 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
For research on 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide include the development of more potent CA inhibitors and the investigation of the compound's effects on other physiological processes.
科学的研究の応用
4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has been extensively studied for its potential use in drug development. The compound has been shown to have inhibitory effects on carbonic anhydrase (CA) enzymes, which are involved in many physiological processes. CA inhibitors have been used in the treatment of glaucoma, epilepsy, and cancer. 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has also been shown to have anticonvulsant and analgesic properties in animal studies.
特性
IUPAC Name |
4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S/c1-10(9-15(2)3)8-14-18(16,17)12-6-4-11(13)5-7-12/h4-7,10,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQNRIIGYNUNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)

![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)

![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4111305.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4111349.png)